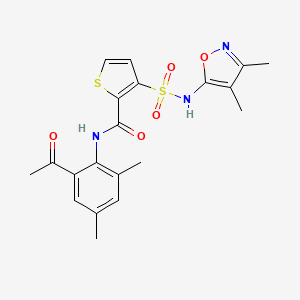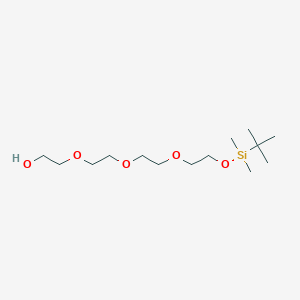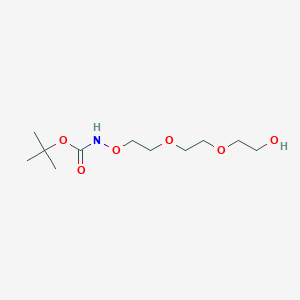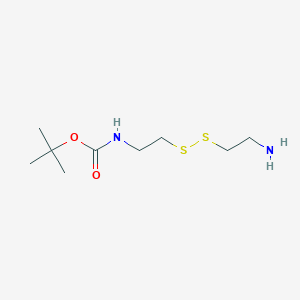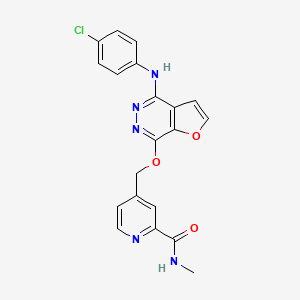
Telatinib
Vue d'ensemble
Description
Telatinib is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β, and c-Kit . It is under investigation in clinical trials, such as NCT03817411, which is studying this compound in combination with Capecitabine/Oxaliplatin in 1st Line Gastric or GEJ Cancer .
Molecular Structure Analysis
This compound has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 g/mol . Its IUPAC name is 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide . The structure of this compound has been studied using various computational and experimental techniques .
Applications De Recherche Scientifique
Telatinib : Analyse complète des applications de la recherche scientifique : This compound est un inhibiteur de tyrosine kinase de petite molécule avec plusieurs applications potentielles en recherche scientifique. Vous trouverez ci-dessous des sections détaillées axées sur les applications uniques de this compound :
Traitement du cancer : Inhibition du facteur de croissance endothélial vasculaire
This compound est principalement étudié pour sa capacité à inhiber les récepteurs du facteur de croissance endothélial vasculaire (VEGFR-2/VEGFR-3), qui jouent un rôle important dans l’angiogenèse tumorale. Des études ont évalué sa sécurité et sa tolérabilité lorsqu’il est associé à des agents chimiothérapeutiques comme la capecitabine et l’irinotécan, montrant une promesse dans le traitement de divers cancers .
Thérapie combinée dans le cancer colorectal (CCR)
La recherche a suggéré que this compound pourrait améliorer l’efficacité des schémas de chimiothérapie standard chez les patients atteints de CCR en raison de son activité biologique contre VEGFR-2/-3. Sa combinaison avec d’autres traitements est à l’étude pour déterminer la posologie optimale et l’efficacité .
Mécanisme D'action
Target of Action
Telatinib is a small-molecule tyrosine kinase inhibitor that primarily targets the vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels, which is essential for tumor growth and metastasis .
Mode of Action
This compound inhibits the tyrosine kinase activity of its targets, thereby blocking the signaling pathways that promote angiogenesis . By inhibiting VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, this compound disrupts the vascularization of tumors, limiting their access to nutrients and oxygen, and thereby inhibiting their growth .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by this compound affects multiple biochemical pathways. For instance, it blocks the VEGF signaling pathway, leading to a decrease in endothelial cell proliferation, migration, and survival . It also affects the PDGF pathway, which is involved in the regulation of cell growth and division .
Safety and Hazards
Telatinib can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Telatinib interacts with various enzymes and proteins, particularly those involved in angiogenesis and cellular proliferation . It inhibits VEGFR2, VEGFR3, PDGFα, and c-Kit with IC50 values of 6, 4, 15, and 1 nM, respectively . These interactions are crucial in regulating biochemical reactions related to cell growth and angiogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause apoptosis in certain cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the ATP-binding sites of VEGFR2, VEGFR3, PDGFα, and c-Kit, inhibiting their tyrosine kinase activity and subsequently blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has shown good stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by various cytochrome P450 (CYP) isoforms including CYP3A4/3A5, CYP2C8, CYP2C9, and CYP2C19 as well as by uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), with the formation of the N-glucuronides of this compound as the major biotransformation pathway in humans .
Transport and Distribution
In vitro studies have shown this compound to be a weak substrate of the adenosine triphosphate binding cassette (ABC) B1 transporter .
Propriétés
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXANHHBCGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954809 | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332012-40-5 | |
| Record name | Telatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Telatinib?
A1: this compound is a potent, orally available small molecule that acts as a tyrosine kinase inhibitor. [, , , ] It primarily targets vascular endothelial growth factor receptors (VEGFR)-2 and -3, along with platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit. [, ]
Q2: How does this compound's inhibition of these receptors translate into its anti-tumor activity?
A2: VEGFRs, PDGFRβ, and c-Kit are receptor tyrosine kinases often overexpressed or mutated in various tumor cells. [] These kinases play crucial roles in tumor angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. [, ] By inhibiting these kinases, this compound disrupts angiogenesis, thus hindering tumor growth and progression. [, ]
Q3: Does this compound affect any downstream signaling pathways?
A3: Yes, this compound has been shown to affect various downstream signaling pathways. For instance, in pseudomyogenic hemangioendothelioma (PHE) models, this compound not only blocks VEGF signaling by inhibiting ERK phosphorylation but also specifically affects PDGFRA, FLT1 (VEGFR1), and FLT4 (VEGFR3) signaling. [] Additionally, it downregulates SERPINE1, thereby interfering with the self-regulation of the SERPINE1-FOSB fusion gene characteristic of PHE. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is the mesylate salt of 17-Allylaminogeldanamycin (17-AAG). [] Unfortunately, the provided research excerpts do not mention the specific molecular formula and weight of this compound.
Q5: Is there any information available about the spectroscopic data of this compound?
A5: The provided research papers do not provide details regarding the spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound.
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) in less than 3 hours. [] It exhibits substantial interpatient variability in its pharmacokinetic profile. [] Further details on its distribution within the body are not elaborated upon in the provided research.
Q7: What is the metabolic fate of this compound?
A7: this compound is metabolized to BAY 60-8246. The provided research excerpts do not delve into detailed metabolic pathways. []
Q8: Does this compound interact with any drug transporters?
A9: Yes, research suggests that this compound, like some other tyrosine kinase inhibitors, can act as an antagonist of ATP-binding cassette (ABC) transporters, specifically ABCG2. [] This interaction has been implicated in reversing chemotherapeutic multidrug resistance in vitro and in vivo. []
Q9: Does this compound induce or inhibit drug-metabolizing enzymes?
A9: The provided research does not offer information about this compound's potential to induce or inhibit drug-metabolizing enzymes.
Q10: Are there any known pharmacodynamic effects of this compound?
A11: Yes, this compound demonstrates several pharmacodynamic effects. It dose-dependently increases vascular endothelial growth factor (VEGF) levels and decreases plasma soluble VEGFR-2 (sVEGFR-2) levels, with a plateau observed at 900 mg twice daily. [] It also affects tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), showing a decrease in Ktrans and IAUC60. [] Studies have also shown that this compound can stabilize circulating endothelial progenitor cell (EPC) levels during treatment. []
Q11: What in vitro models have been used to study this compound's activity?
A12: Research utilizes various in vitro models to study this compound's effects. One study developed a cell line-based model for PHE by overexpressing truncated FOSB in normal endothelial cells. This model allowed for investigating the functional consequences of the SERPINE1-FOSB fusion and its interaction with this compound. []
Q12: What is the impact of this compound on tumor growth in in vitro models?
A13: In the 3D model of PHE, this compound demonstrated significant effects by decreasing proliferation and tumor growth. It also induced apoptosis in this model. []
Q13: Which animal models have been employed in this compound research?
A13: The provided research excerpts do not mention specific animal models used in this compound studies.
Q14: What were the key findings of the clinical trials investigating this compound?
A15: Several clinical trials (Phase I and II) have investigated this compound in various cancer types, including colorectal carcinoma, advanced solid tumors, and gastric cancer. [, , , , , , ] Results indicate that this compound, as a single agent or in combination with other chemotherapeutic agents like docetaxel, capecitabine, and cisplatin, demonstrates promising antitumor activity. [, ] While not always leading to tumor shrinkage, this compound treatment often resulted in stable disease, indicating its therapeutic potential. [, , , ] Notably, a phase II study (TEL0805) combining this compound with capecitabine and cisplatin as first-line treatment for advanced gastric or gastroesophageal junction cancer showed an objective response rate of 67%. []
Q15: What are the common adverse effects associated with this compound?
A15: The most frequently reported adverse effects associated with this compound across various clinical trials include:
- Hypertension: This is a very common side effect, often requiring management. [, , , , ]
- Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are frequently observed. [, , , , ]
- Fatigue: This is a common side effect reported in several trials. [, , ]
- Voice changes (hoarseness): Observed in combination therapy with bevacizumab. [, ]
- Hand-foot syndrome: Reported in combination therapy with capecitabine and irinotecan. [, ]
Q16: Were there any serious adverse events reported during this compound trials?
A16: Yes, although generally well-tolerated, this compound treatment was associated with some serious adverse events, including:
- Hypertension with fundus bleeding []
- Abdominal pain []
- Hemorrhage in liver metastases []
- Gastrointestinal perforation [, ]
- Silent myocardial infarction and decreased left ventricular ejection fraction []
Q17: Are there known mechanisms of resistance to this compound?
A18: While the provided research does not extensively discuss specific resistance mechanisms to this compound, its interaction with the ABCG2 efflux transporter, which plays a role in multidrug resistance, is noteworthy. [] Upregulation or increased activity of ABC transporters like ABCG2 could potentially contribute to decreased intracellular this compound accumulation and reduced efficacy. Further research is needed to fully elucidate specific resistance mechanisms to this compound.
Q18: Have any biomarkers been identified for predicting this compound efficacy?
A19: Yes, research suggests that plasma sVEGFR-2 levels could serve as a potential pharmacodynamic biomarker for this compound efficacy. [, , , ] Studies observed that this compound treatment leads to a dose-dependent decrease in sVEGFR-2 levels. [, ] Importantly, a phase II study (TEL0805) in gastric cancer patients found a statistically significant trend between the degree of sVEGFR-2 reduction from baseline and clinical trial endpoints, indicating its potential as a predictive biomarker for treatment response. []
Q19: Are there any imaging-based biomarkers for assessing this compound response?
A20: DCE-MRI has shown promise as a non-invasive imaging technique to evaluate this compound's effects on tumor blood flow. [, ] Studies observed a decrease in Ktrans and IAUC60, parameters reflecting tumor blood flow and permeability, after this compound treatment. [] Additionally, morphological changes in computed tomography (CT) scans, such as decreased attenuation and sharper tumor borders, were noted in gastric cancer patients treated with this compound, mirroring the changes observed with bevacizumab in colorectal cancer. [] These morphological alterations suggest anti-angiogenic activity and warrant further investigation as potential response biomarkers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






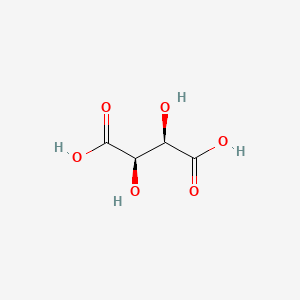


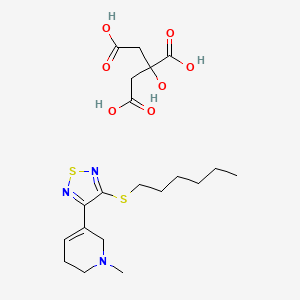

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
